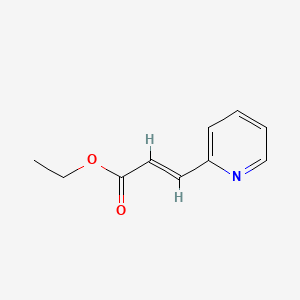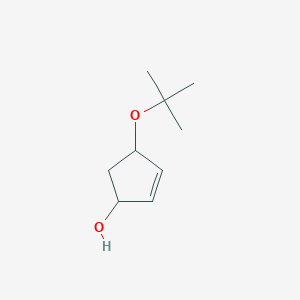
5-(Piperidin-4-yl)pyrimidine
Descripción general
Descripción
“5-(Piperidin-4-yl)pyrimidine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidines can act both as a part of the pharmacophore, interacting directly with the active site of enzymes, and as a convenient building block to achieve the desired conformation and physical properties of pharmaceuticals .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were performed on three piperidine derivatives, revealing their adsorption behaviors and inhibition efficiencies on Fe surfaces. The study suggests that these derivatives could be potential corrosion inhibitors due to their strong adsorption energies and protective capabilities against corrosion (Kaya et al., 2016).
Pharmacological Research
Piperidine and pyrimidine scaffolds have been utilized in the development of pharmaceutical agents targeting various receptors and enzymes. For instance, derivatives have been synthesized as ligands for the 5-HT7 receptors, with the goal of elucidating structural features affecting binding affinity. This research provides insights into the design of receptor-specific drugs (Strekowski et al., 2016). Furthermore, piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have shown potent anti-proliferative activities against breast cancer cell lines, indicating their potential as novel antitumor agents through PI3Kδ inhibition (Guo et al., 2015).
Antimicrobial Activity
Pyrimidine derivatives, including those with a piperidin-1-yl substituent, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated potential for inducing bacterial cell membrane rupture and disintegration, highlighting their applicability in developing new antimicrobial agents (Bhat & Begum, 2021).
Materials Science
In the field of materials science, heteroleptic Ir(III) metal complexes incorporating pyrimidine chelates have been explored for their photophysical properties, specifically targeting applications in organic light-emitting diodes (OLEDs). These studies provide a foundation for developing high-performance, sky-blue-emitting phosphors for OLED applications (Chang et al., 2013).
Synthetic Chemistry
Efficient synthesis routes have been developed for key intermediates in the preparation of potent inhibitors, such as deoxycytidine kinase (dCK) inhibitors, demonstrating the utility of piperidin-4-ylpyrimidine derivatives in medicinal chemistry and drug development processes (Zhang et al., 2009).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
5-(Piperidin-4-yl)pyrimidine is a synthetic compound that has been found to interact with several targets. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have been found to inhibit the enzymatic activity of CDK7 , a key integrator of cellular signal transduction . Moreover, they have been reported to have strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it has been found to selectively reduce the enzymatic activity of CDK7 to 4% . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect .
Biochemical Pathways
The affected pathways and their downstream effects are diverse. For example, inhibition of CDK7 can affect regulation of the cell cycle and transcription . This can lead to changes in cell proliferation and survival, which are key processes in many diseases, including cancer.
Pharmacokinetics
It has been reported that variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For instance, it has been found to limit the proliferation of several leukemia cell lines, trigger significant changes in protein and mRNA levels related to CDK7 inhibition, and induce apoptosis in dose- and time-dependent experiments .
Propiedades
IUPAC Name |
5-piperidin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIXRJIGYQCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
733738-49-3 | |
| Record name | 5-(piperidin-4-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



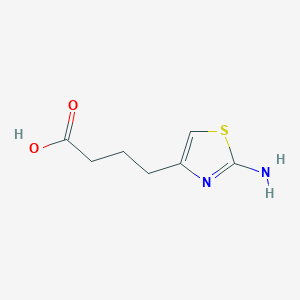
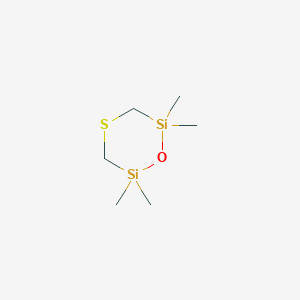
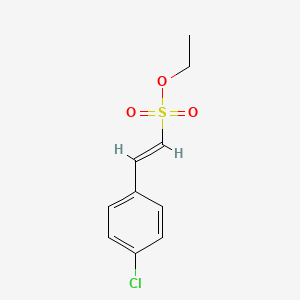


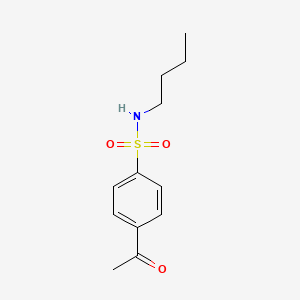
![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)
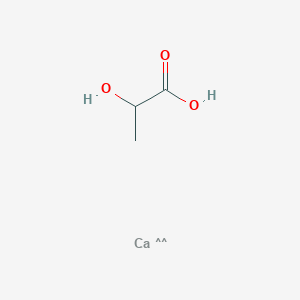

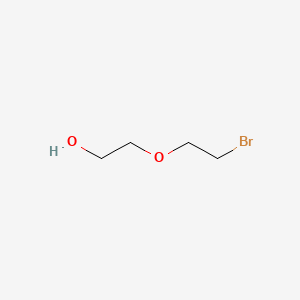
![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)

